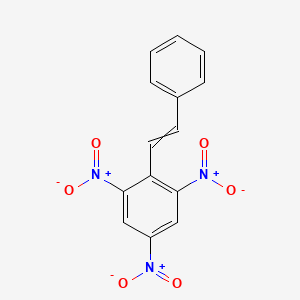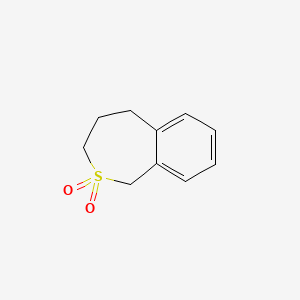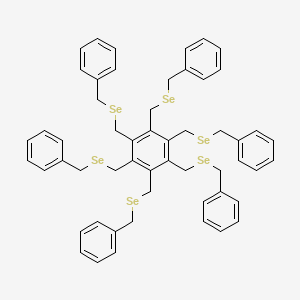
(2,2,3,4,4-d5)-Zymosterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,3,4,4-d5)-Zymosterol is a deuterated form of zymosterol, a key intermediate in the biosynthesis of cholesterol. The deuterium atoms replace hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in the field of biochemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,4,4-d5)-Zymosterol typically involves the incorporation of deuterium atoms into the zymosterol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Precursors: Using deuterated precursors in the synthesis of zymosterol can lead to the formation of this compound. This method ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Isotope Exchange Reactions: Conducting isotope exchange reactions under controlled conditions to achieve the desired deuteration.
化学反応の分析
Types of Reactions
(2,2,3,4,4-d5)-Zymosterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated derivatives of cholesterol.
Reduction: Reduction reactions can convert this compound into other deuterated sterols.
Substitution: Deuterium atoms in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions include various deuterated sterols and cholesterol derivatives, which are useful in biochemical and pharmacological studies.
科学的研究の応用
(2,2,3,4,4-d5)-Zymosterol has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand cholesterol biosynthesis and metabolism.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of cholesterol-lowering drugs.
Medicine: Used in research to develop new treatments for cholesterol-related disorders.
Industry: Employed in the production of deuterated compounds for various industrial applications, including pharmaceuticals and diagnostics.
作用機序
The mechanism of action of (2,2,3,4,4-d5)-Zymosterol involves its role as an intermediate in the biosynthesis of cholesterol. It interacts with various enzymes and molecular targets in the cholesterol biosynthesis pathway, facilitating the conversion of lanosterol to cholesterol. The deuterium atoms in the molecule help in tracing and studying these biochemical pathways.
類似化合物との比較
Similar Compounds
Cholic Acid-2,2,3,4,4-d5: Another deuterated sterol used in metabolic studies.
Lithocholic Acid-2,2,3,4,4-d5 3-O-Glucuronide: A deuterated bile acid derivative used in research.
Uniqueness
(2,2,3,4,4-d5)-Zymosterol is unique due to its specific deuteration pattern, which makes it particularly useful in studying cholesterol biosynthesis and metabolism. Its stability and incorporation into biological systems without altering the natural processes make it a valuable tool in scientific research.
特性
分子式 |
C27H44O |
|---|---|
分子量 |
389.7 g/mol |
IUPAC名 |
(3S,10S,13R,14R,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,5,6,7,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20?,21+,23-,24+,26+,27-/m1/s1/i13D2,17D2,21D |
InChIキー |
CGSJXLIKVBJVRY-VDWRJBAWSA-N |
異性体SMILES |
[2H][C@@]1(C(C[C@]2(C(C1([2H])[2H])CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)([2H])[2H])O |
正規SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)






![N1-(1-Ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride](/img/structure/B11939534.png)

